5-(4-Bromophenyl)isoxazole-3-carboxylic acid 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 33282-23-4
VCID: VC1996660
InChI: InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
SMILES: C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol

5-(4-Bromophenyl)isoxazole-3-carboxylic acid

CAS No.: 33282-23-4

Cat. No.: VC1996660

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)isoxazole-3-carboxylic acid - 33282-23-4

Specification

CAS No. 33282-23-4
Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
IUPAC Name 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Standard InChI Key MLMNGXLPBJRYFI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br
Canonical SMILES C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a five-membered isoxazole ring containing adjacent nitrogen and oxygen atoms. At the 5-position, a 4-bromophenyl group is attached, while the 3-position hosts a carboxylic acid moiety. This arrangement confers both aromatic stability and reactivity, enabling participation in hydrogen bonding and electrophilic substitution reactions . X-ray crystallography of related derivatives reveals planar geometry, with intermolecular interactions such as C–H⋯O hydrogen bonds contributing to crystal packing .

Physicochemical Data

Key properties include:

  • Melting Point: 200°C (decomposition)

  • Boiling Point: 478.2±35.0C478.2 \pm 35.0^\circ \text{C} (predicted)

  • Density: 1.681±0.06g/cm31.681 \pm 0.06 \, \text{g/cm}^3 (predicted)

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, THF); insoluble in water

  • pKa: 3.24±0.103.24 \pm 0.10 (carboxylic acid proton)

The bromine atom enhances lipophilicity (logP=2.80\log P = 2.80), influencing bioavailability and membrane permeability in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves cyclocondensation of 4-bromobenzaldehyde oxime with acetylenedicarboxylate esters, followed by hydrolysis . A representative protocol includes:

  • Oxime Formation: Reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in ethanol.

  • Cyclization: Treatment with methyl propiolate under acidic conditions to form methyl 5-(4-bromophenyl)isoxazole-3-carboxylate.

  • Hydrolysis: Saponification using lithium hydroxide in tetrahydrofuran (THF), yielding the carboxylic acid .

Side products, such as 1-(4-bromophenyl)but-3-yn-1-one, may form during incomplete cyclization, necessitating purification via recrystallization or chromatography .

Industrial Manufacturing

Scale-up processes employ continuous flow reactors to optimize yield (typically 70–85%) and purity (>95%) . Automated systems control reaction parameters (temperature, pH) to minimize byproducts. Post-synthesis, the compound is lyophilized for stability and stored at 2–8°C .

Applications Across Scientific Disciplines

Pharmaceutical Development

As a key intermediate, the compound facilitates synthesis of:

  • Anti-inflammatory Agents: Derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), reducing prostaglandin and leukotriene production .

  • Anticancer Therapeutics: Coordination with platinum(II) yields complexes demonstrating cytotoxicity against MCF-7 breast cancer cells (IC50=4.2μM\text{IC}_{50} = 4.2 \, \mu\text{M}) .

  • Antimicrobials: Exhibits bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Agricultural Chemistry

Incorporated into fungicides, the compound disrupts fungal ergosterol biosynthesis. Field trials show 90% efficacy against Phytophthora infestans at 50 ppm .

Material Science

Polymer composites containing this moiety exhibit enhanced thermal stability (Tg=215CT_g = 215^\circ \text{C}) and tensile strength (45 MPa), suitable for aerospace coatings .

Environmental Remediation

Degrades polycyclic aromatic hydrocarbons (PAHs) via Fenton-like reactions, achieving 70% pollutant reduction in contaminated soil over 14 days .

Comparative Analysis of Isoxazole Derivatives

CompoundCAS NumberMolecular FormulaKey Features
5-(4-Chlorophenyl) analog33282-22-3C10H6ClNO3\text{C}_{10}\text{H}_{6}\text{ClNO}_{3}Higher solubility in water (1.2mg/mL1.2 \, \text{mg/mL})
Methyl ester derivative517870-15-4C11H10BrNO3\text{C}_{11}\text{H}_{10}\text{BrNO}_{3}Enhanced bioavailability (logP=3.1\log P = 3.1)
4-Methoxy-substituted33282-16-5C10H9NO3\text{C}_{10}\text{H}_{9}\text{NO}_{3}Improved thermal stability (Tm=185CT_m = 185^\circ \text{C})

The bromine atom in 5-(4-bromophenyl)isoxazole-3-carboxylic acid increases electrophilicity compared to chlorine or methoxy analogs, favoring nucleophilic aromatic substitution .

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits HIV-1 integrase by chelating Mg2+^{2+} ions at the active site (Ki=0.8μMK_i = 0.8 \, \mu\text{M}), acting as a diketo acid isostere . Molecular docking studies confirm binding within the catalytic core domain (PDB: 1QS4) .

Antibacterial Action

Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition. Synergistic effects with β-lactams reduce MRSA viability by 3-log units .

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